L-Tyrosyl-N~2~-(5-amino-1H-imidazole-2-carbonyl)-L-lysyl-L-valinamide

Description

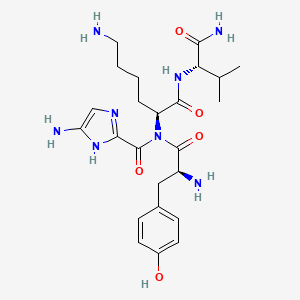

L-Tyrosyl-N~2~-(5-amino-1H-imidazole-2-carbonyl)-L-lysyl-L-valinamide is a tetrapeptide derivative featuring a modified lysine residue with a 5-amino-1H-imidazole-2-carbonyl group. This compound integrates tyrosine (aromatic side chain), lysine (ε-amino substitution), and valine (branched aliphatic side chain), creating a structurally complex molecule. While its exact biological role remains underexplored in available literature, its structural motifs suggest relevance in peptide-based therapeutics or biochemical probes .

Properties

CAS No. |

918889-37-9 |

|---|---|

Molecular Formula |

C24H36N8O5 |

Molecular Weight |

516.6 g/mol |

IUPAC Name |

5-amino-N-[(2S)-6-amino-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]-N-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-1H-imidazole-2-carboxamide |

InChI |

InChI=1S/C24H36N8O5/c1-13(2)19(20(28)34)31-22(35)17(5-3-4-10-25)32(24(37)21-29-12-18(27)30-21)23(36)16(26)11-14-6-8-15(33)9-7-14/h6-9,12-13,16-17,19,33H,3-5,10-11,25-27H2,1-2H3,(H2,28,34)(H,29,30)(H,31,35)/t16-,17-,19-/m0/s1 |

InChI Key |

ZMRJAHGOBJSFMD-LNLFQRSKSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)N(C(=O)C1=NC=C(N1)N)C(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C(CCCCN)N(C(=O)C1=NC=C(N1)N)C(=O)C(CC2=CC=C(C=C2)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a peptide compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

Deprotection: Removing the protecting group from the amino acid attached to the resin.

Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents like HBTU or DIC.

Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, using automated synthesizers and high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.

Reduction: Disulfide bonds in peptides can be reduced to free thiols.

Substitution: Amino acid residues in peptides can be substituted through various chemical modifications.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Various chemical groups can be introduced using reagents like NHS esters or maleimides.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

Peptide compounds like L-Tyrosyl-N~2~-(5-amino-1H-imidazole-2-carbonyl)-L-lysyl-L-valinamide have diverse applications in scientific research:

Chemistry: Used as building blocks for more complex molecules or as catalysts in reactions.

Biology: Studied for their roles in cellular processes, signaling pathways, and as potential therapeutic agents.

Medicine: Investigated for their potential as drugs, particularly in targeting specific proteins or pathways in diseases.

Industry: Utilized in the development of new materials, sensors, and diagnostic tools.

Mechanism of Action

The mechanism of action of peptide compounds typically involves binding to specific molecular targets, such as enzymes, receptors, or other proteins. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the structure and function of the peptide.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, comparisons are drawn with structurally or functionally analogous molecules. Key examples include:

Structural Analog: N-acetyl-L-alanyl-5-[5-(hydroxymethyl)-1H-imidazol-2-yl]-L-norvalyl-L-valinamide

This compound (formula: C₁₉H₃₂N₆O₅) shares a peptide backbone and an imidazole-substituted residue but differs in side-chain modifications:

- Imidazole substituent: Contains a 5-hydroxymethyl group instead of 5-amino, altering polarity and reactivity.

- Amino acid sequence: Replaces tyrosine with acetyl-alanine and lysine with norvaline, reducing aromaticity and modifying hydrophobicity.

- Functional implications : The hydroxymethyl group may enhance solubility, while the acetylated N-terminus could stabilize against enzymatic degradation .

| Parameter | L-Tyrosyl-N~2~-(5-amino-1H-imidazole-2-carbonyl)-L-lysyl-L-valinamide | N-acetyl-L-alanyl-5-[5-(hydroxymethyl)-1H-imidazol-2-yl]-L-norvalyl-L-valinamide |

|---|---|---|

| Molecular Formula | Estimated C₂₇H₄₀N₈O₇ (hypothetical) | C₁₉H₃₂N₆O₅ |

| Key Functional Groups | 5-Amino-imidazole, tyrosine phenol, valine methyl branches | 5-Hydroxymethyl-imidazole, acetyl group, norvaline chain |

| Potential Bioactivity | Hypothesized enzyme modulation via imidazole-metal interactions | Undisclosed; structural features suggest protease resistance |

Functional Analog: 5-Substituted-2-N-Aryl-1,3-Oxazole Derivatives

Key contrasts include:

- Heterocycle type : Oxazole (oxygen and nitrogen) vs. imidazole (two nitrogens), affecting electronic properties and binding affinities.

- Biological targets : Oxazoles target 5-LOX (IC₅₀ ~10–50 µM), while the imidazole-peptide hybrid may interact with metalloenzymes or receptors.

- Synthetic routes : Oxazoles are synthesized via cyclization of aldehydes with N-(tosylmethyl)carbodiimides , whereas the tetrapeptide likely employs solid-phase peptide synthesis (SPPS) with imidazole coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.